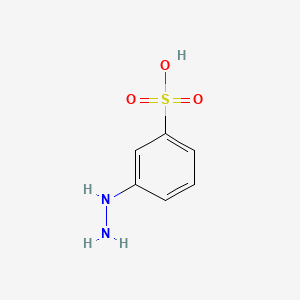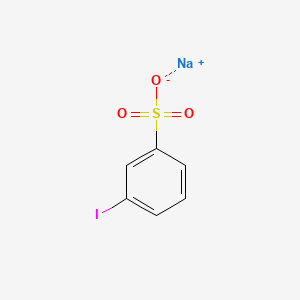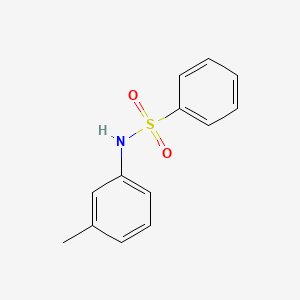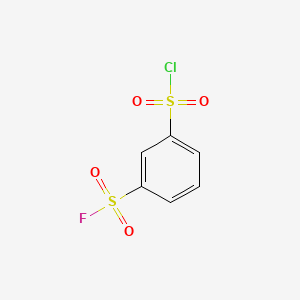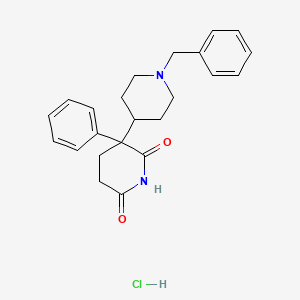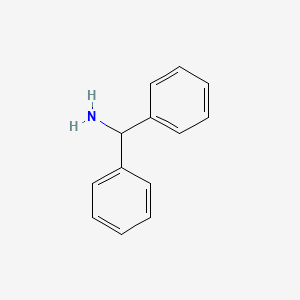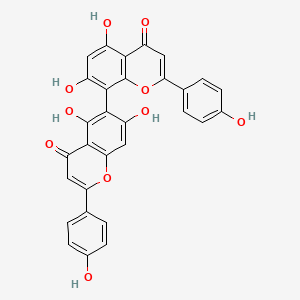
Agathisflavone
カタログ番号 B1666641
CAS番号:
28441-98-7
分子量: 538.5 g/mol
InChIキー: BACLASYRJRZXMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agathisflavone is a flavonoid with anti-neuroinflammatory and myelinogenic properties . It is also capable of inducing neurogenesis . It has been shown to be neuroprotective in in vitro models of glutamate-induced excitotoxicity and inflammatory damage .
Synthesis Analysis
Biflavonoids like Agathisflavone are composed of two monoflavonoid residues . They occur naturally in angiosperms, bryophytes, ferns, and gymnosperms . More than 592 biflavonoids have been structurally elucidated .Molecular Structure Analysis
Agathisflavone has a molecular formula of C30H18O10 . Its average mass is 538.458 Da and its monoisotopic mass is 538.090027 Da .Chemical Reactions Analysis
Agathisflavone has shown concentration-dependent antioxidant activity against all types of free radicals used in a study . Its antioxidant capacity, reducing potential, and inhibition of lipid peroxidation were comparable to that of trolox .Physical And Chemical Properties Analysis
Agathisflavone has shown to have significant antioxidant properties . It was subjected to DPPH, ABTS, OH, and NO radical scavenging assay, reducing potential, and inhibition of lipid peroxidation (TBARS) test using trolox as a standard .科学的研究の応用
Neuroprotective and Neuroregenerative Properties
- Spinal Cord Injury Treatment : Agathisflavone demonstrated promising results in treating acute spinal cord injuries in rats, showing neuroprotective and regenerative effects. This was evident through improved motor functions and increased expression of neurotrophins in the injured spinal cord tissue (Nascimento et al., 2022).
Pharmacological Activities
- Antioxidant and Antimicrobial Effects : Agathisflavone exhibits antioxidant, antimicrobial, and neuroprotective activities, making it a potentially useful compound in various therapeutic contexts (Islam et al., 2019).
Therapeutic Potential in Various Diseases
- Neuroprotective Effects in Traumatic Brain Injury : Agathisflavone was found to modulate astrocytic responses and increase the neuronal population in vitro models of traumatic brain injury, indicating its potential use in treating such conditions (Amorim et al., 2020).
- Inhibition of Influenza Virus : Research has shown that Agathisflavone can inhibit neuraminidase activity in influenza virus strains, suggesting its potential as an antiviral agent, especially for strains resistant to common antivirals (de Freitas et al., 2019).
- Potential in Cancer Treatment : Agathisflavone has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential utility in cancer therapy (Konan et al., 2012).
特性
CAS番号 |
28441-98-7 |
|---|---|
製品名 |
Agathisflavone |
分子式 |
C30H18O10 |
分子量 |
538.5 g/mol |
IUPAC名 |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H |
InChIキー |
BACLASYRJRZXMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |
外観 |
Solid powder |
その他のCAS番号 |
28441-98-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7''-methyl-agathisflavone agathisflavone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Phenylboronic acid
98-80-6
Benzeneethanol, 3-(1-methylethyl)-
68480-22-8



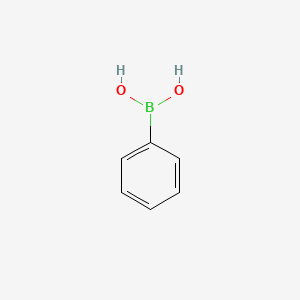
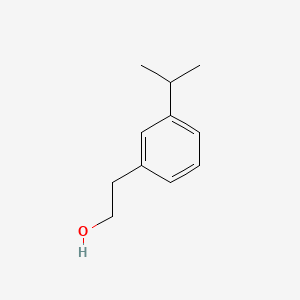
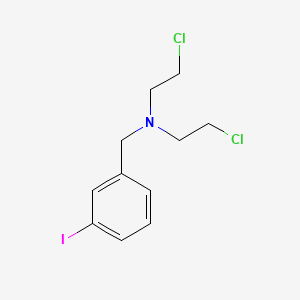
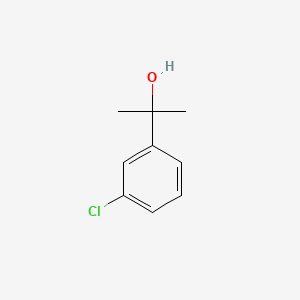
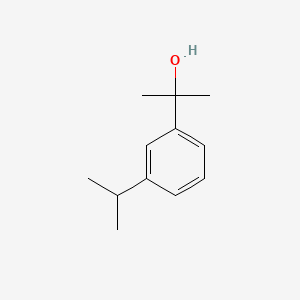
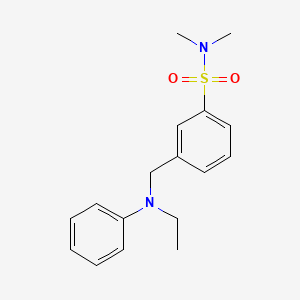
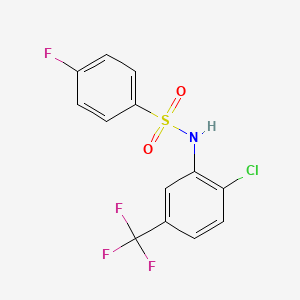
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
